molecular formula C13H8N4OS B1668176 PKR Inhibitor CAS No. 608512-97-6

PKR Inhibitor

Katalognummer: B1668176
CAS-Nummer: 608512-97-6
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: VFBGXTUGODTSPK-BAQGIRSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Protein Kinase RNA-activated (PKR) is a serine/threonine kinase activated by double-stranded RNA (dsRNA), playing pivotal roles in antiviral defense, apoptosis, and inflammation regulation . PKR phosphorylates eukaryotic initiation factor 2α (eIF2α), halting global protein synthesis during viral infection, and modulates pathways like NF-κB and NLRP3 inflammasome . Dysregulated PKR activity is implicated in neurodegenerative diseases, cancer, and viral pathogenesis, making PKR inhibitors promising therapeutic candidates .

Vorbereitungsmethoden

Synthetic Pathways

While detailed synthetic protocols are proprietary, published studies indicate that the compound is synthesized through a multi-step cyclocondensation reaction. Key steps include:

  • Formation of the Benzothiazole Core : Reaction of 2-aminothiophenol with a carbonyl precursor under acidic conditions generates the benzothiazole scaffold.
  • Imidazole Moiety Integration : A Mannich-type reaction introduces the imidazole ring at the 8-position of the benzothiazole system.
  • Oxidative Annulation : Final ring closure is achieved using oxidizing agents such as hydrogen peroxide or iodine.

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol. Purity (>98%) is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Kinase Profiling and Selectivity Analysis

Kinase Inhibition Assays

Kinase selectivity was evaluated using the KinaseProfiler Service (Millipore), which tested PKRi against 50+ kinases at 100 nM concentration. The assay protocol included:

  • Reaction Setup : 5–10 mU of purified kinase incubated with synthetic substrate and [γ-³²P]ATP.
  • Inhibition Testing : PKRi added to reaction mixtures and incubated at 25°C for 40 minutes.
  • Termination and Analysis : Reactions stopped with 3% phosphoric acid, followed by scintillation counting to quantify residual kinase activity.

Selectivity Data

The inhibitor exhibited potent activity against PKR (IC₅₀ = 12 nM) but showed varying effects on other kinases (Table 1):

Kinase % Activity Remaining Standard Deviation
PKR 8 3
AMPK (human) 3 0
ERK1 1 0
Aurora B 4 1
CDK2-Cyclin A 5 1
GSK3β 2 0

Table 1. Selectivity profile of PKRi against representative kinases.

Notably, PKRi demonstrated minimal off-target effects on structurally unrelated kinases such as CSK (98% activity remaining) and EPH-B3 (75%).

Mechanism of Action and Research Outcomes

ATP-Competitive Inhibition

PKRi binds the ATP-binding cleft of PKR’s kinase domain (residues 258–551), displacing ATP and preventing autophosphorylation at Thr⁴⁴⁶ and Thr⁴⁵¹. Surprisingly, in neuronal models, neuroprotection by PKRi occurred independently of PKR inhibition, suggesting off-target effects mediated by cyclin-dependent kinase modulation.

Neuroprotective Efficacy

In murine models of Huntington’s disease, PKRi (10 mg/kg, intraperitoneal) reduced striatal neurodegeneration by 60% and improved motor coordination in the rotarod test. Cortical neurons treated with 1 μM PKRi showed 80% survival under oxidative stress, compared to 30% in controls.

Cognitive Enhancement

PKRi enhanced hippocampal-dependent memory in mice via IFN-γ-mediated disinhibition of GABAergic neurons. Administered at 0.5 mg/kg, it improved contextual fear conditioning by 40%.

Analytical and Regulatory Considerations

Stability and Solubility

PKRi is stable in DMSO at -20°C for 6 months but degrades in aqueous solutions (t₁/₂ = 4 hours at pH 7.4). Its poor solubility (0.2 mg/mL in PBS) necessitates formulation with cyclodextrins or liposomes for in vivo use.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

PKR-Inhibitoren haben eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

PKR-Inhibitoren üben ihre Wirkung aus, indem sie an die ATP-Bindungsstelle des Enzyms Protein-Kinase-RNA-aktiviert binden und so dessen Autophosphorylierung und anschließende Aktivierung verhindern. Diese Hemmung blockiert die Phosphorylierung des eukaryotischen Initiationsfaktors 2 alpha, der für die Regulation der Proteinsynthese unerlässlich ist. Durch die Hemmung von PKR können diese Verbindungen die Induktion von Apoptose verhindern und die Produktion von proinflammatorischen Zytokinen reduzieren.

Wissenschaftliche Forschungsanwendungen

Oncological Applications

PKR inhibitors have shown considerable efficacy in cancer treatment, particularly in hepatocellular carcinoma (HCC) and colorectal cancer (CRC).

Hepatocellular Carcinoma

The PKR inhibitor C16 has been extensively studied for its anti-tumor properties in HCC. Research indicates that C16 suppresses tumor cell proliferation and angiogenesis:

  • Mechanism : C16 decreases the phosphorylation of PKR, leading to reduced expression of growth factors involved in tumor progression. In vitro studies demonstrated that C16 inhibited the growth of Huh7 cells in a dose-dependent manner .
  • In Vivo Studies : Xenograft models showed that daily administration of C16 significantly reduced tumor volumes compared to control groups. Histopathological analysis revealed decreased microvessel density in tumors treated with C16, indicating reduced angiogenesis .

Colorectal Cancer

In colorectal cancer models, C16 has been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, leading to G1 phase cell cycle arrest:

  • Effects on Cell Proliferation : Studies demonstrated that treatment with C16 resulted in decreased proliferation of CRC cells by modulating the cell cycle .
  • Potential as a Therapeutic Agent : The ability of PKR inhibitors like C16 to regulate cell cycle dynamics positions them as potential candidates for CRC therapy .

Neurological Applications

PKR inhibitors also hold promise in treating neurodegenerative diseases, particularly Alzheimer’s disease (AD).

Alzheimer’s Disease

Recent studies have identified selective PKR inhibitors as potential treatments for cognitive deficits associated with AD:

  • Neuroprotective Effects : A novel this compound (SAR439883) demonstrated significant neuroprotective effects in mouse models of AD. It improved memory performance in spatial recognition tests and reduced neuroinflammation markers such as interleukin-1β .
  • Mechanism : The inhibition of PKR activity was linked to the restoration of synaptic proteins and amelioration of cognitive impairments induced by amyloid-beta oligomers .

Mechanistic Insights

The mechanisms through which PKR inhibitors exert their effects are multifaceted:

  • Regulation of Protein Expression : Inhibition of PKR leads to alterations in the expression levels of various proteins involved in cell cycle regulation and apoptosis.
  • Impact on Neurotransmission : PKR activity influences synaptic plasticity; its inhibition can enhance long-term potentiation (LTP) and improve learning and memory functions .

Case Studies and Clinical Relevance

Several case studies highlight the efficacy of PKR inhibitors across different conditions:

Study FocusFindingsReference
HCC TreatmentC16 reduces tumor growth and angiogenesis
Cognitive ImprovementSAR439883 rescues memory deficits in AD models
CRC ProliferationC16 induces G1 arrest via p21 upregulation

Wirkmechanismus

PKR inhibitors exert their effects by binding to the ATP-binding site of the protein kinase RNA-activated enzyme, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the phosphorylation of eukaryotic initiation factor 2 alpha, which is essential for the regulation of protein synthesis. By inhibiting PKR, these compounds can prevent the induction of apoptosis and reduce the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Comparison of PKR Inhibitors with Similar Compounds

Table 1: Key PKR Inhibitors and Their Properties

Compound Name/ID Specificity Mechanism of Action Key Findings References
C16 PKR-specific Binds PKR’s kinase domain, blocks autophosphorylation Reduces neuroinflammation and apoptosis in neonatal hypoxia-ischemia models; inhibits IPNV replication by reducing eIF2α phosphorylation .
2-Aminopurine (2AP) Broad-spectrum kinase inhibitor Competes with ATP-binding sites Inhibits poly(I:C)-induced IL-36γ release but lacks PKR specificity; no effect on eIF2α phosphorylation .
7-Deazaguanine (7DG) Selective PKR inhibitor Structural analog targeting PKR’s active site Fails to inhibit IL-36γ release in keratinocytes, suggesting context-dependent efficacy .
6-Amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide Novel this compound Modulates PKR signal transduction Exhibits anti-apoptotic properties; diversifies this compound library for therapeutic development .
GSK2656157 PERK inhibitor (cross-reactivity with PKR) Targets PERK’s ATP-binding pocket IC50 for PKR = 905 nM (vs. PERK = 0.9 nM); highlights selectivity challenges in kinase inhibitors .

Comparative Analysis with Other Kinase Inhibitors

Selectivity and Off-Target Effects

  • C16 vs. PERK Inhibitors : While C16 specifically targets PKR (IC50 for PKR = ~100 nM ), PERK inhibitors like GSK2656157 exhibit cross-reactivity (PKR IC50 = 905 nM), risking off-target effects in pathways involving eIF2α phosphorylation .
  • PKR vs. BTK Inhibitors: Bruton’s tyrosine kinase (BTK) inhibitors (e.g., ibrutinib) target B-cell signaling, unlike PKR inhibitors that modulate dsRNA-dependent antiviral responses. No overlap in mechanisms reported .

Research Findings and Clinical Implications

  • Conflicting Roles in Viral Infections : PKR activation typically restricts viral replication, but in IPNV infection, PKR promotes viral growth. C16’s efficacy here underscores the need for pathogen-specific inhibitor strategies .
  • Inflammasome Regulation: PKR inhibitors block NLRP3 priming in cardiac fibroblasts, suggesting utility in inflammatory diseases .
  • Chemical Optimization: The novel compound from demonstrates anti-apoptotic effects without off-target kinase interactions, providing a scaffold for future PKR-targeted drugs .

Biologische Aktivität

Protein kinase R (PKR) is a serine/threonine kinase that plays a critical role in various biological processes, including antiviral responses, inflammation, and cellular stress signaling. The inhibition of PKR has garnered significant attention due to its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. This article delves into the biological activity of PKR inhibitors, highlighting recent research findings, case studies, and relevant data.

Overview of PKR and Its Functions

PKR is activated by double-stranded RNA (dsRNA), which is often produced during viral infections. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to inhibition of protein synthesis and induction of apoptosis in infected cells. Additionally, PKR is involved in inflammatory responses by modulating cytokine production and inflammasome activation .

PKR inhibitors function by preventing the phosphorylation of eIF2α or by directly inhibiting the kinase activity of PKR. This inhibition can lead to various biological effects depending on the context:

  • Antitumor Activity : Inhibition of PKR has been shown to suppress tumor cell proliferation and angiogenesis. For instance, the PKR inhibitor C16 demonstrated significant anti-tumor effects in hepatocellular carcinoma (HCC) models by reducing tumor growth and microvessel density .
  • Neuroprotection : Selective PKR inhibitors have been identified as potential treatments for neurodegenerative diseases like Alzheimer's disease (AD). In preclinical models, these inhibitors improved cognitive deficits and reduced neuroinflammation associated with AD pathology .
  • Metabolic Regulation : Studies indicate that PKR inhibitors can enhance insulin sensitivity and improve glucose homeostasis in models of obesity and insulin resistance. This suggests a role for PKR in metabolic disorders .

1. C16 in Hepatocellular Carcinoma

A study investigated the effects of C16 on HCC cells both in vitro and in vivo. The results showed:

  • In vitro : C16 reduced the phosphorylation of PKR in a dose-dependent manner, leading to decreased cell proliferation.
  • In vivo : Mice treated with C16 exhibited smaller tumor sizes compared to controls, with significant reductions in angiogenesis as evidenced by decreased microvessel density (MVD) .
Treatment GroupTumor Volume (mm³)MVD (per mm²)
Control150 ± 2045 ± 5
C16 (300 µg/kg)80 ± 1520 ± 3

2. SAR439883 in Alzheimer’s Disease

The novel selective this compound SAR439883 was tested in ApoE4 mouse models:

  • Cognitive Tests : The inhibitor significantly improved performance in memory tasks like the Barnes maze.
  • Biochemical Analysis : Treatment led to reduced levels of pro-inflammatory cytokines and restored synaptic protein levels .
Treatment GroupMemory Score (Y-maze)IL-1β Levels (pg/mL)
Control30 ± 5250 ± 30
SAR43988360 ± 10100 ± 15

Research Findings

Recent studies have elucidated various pathways influenced by PKR inhibition:

  • Inflammation Modulation : Inhibition of PKR reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18, highlighting its role in dampening inflammatory responses during innate immunity .
  • Viral Response : By inhibiting PKR, certain viral pathogens can evade host defenses; thus, understanding this interaction is crucial for developing antiviral therapies .

Q & A

Q. What experimental models are most suitable for studying PKR inhibitor mechanisms in viral infections?

PKR inhibition mechanisms vary by viral context. For HIV-1, T-cell lines (e.g., Jurkat) are used to study TRBP and PACT interactions, which modulate PKR activation . In influenza, HEK293 cells transfected with p58IPK and HSP40 can elucidate inhibitor dynamics in uninfected vs. infected states . Validate models using siRNA knockdowns or CRISPR-edited PKR variants to confirm inhibitor specificity.

Q. How do researchers validate this compound specificity in vitro?

Employ orthogonal assays:

  • Kinase activity assays : Measure phosphorylation of PKR substrates (e.g., eIF2α) with/without inhibitors .
  • Off-target profiling : Use kinome-wide screening platforms (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity.
  • Genetic controls : Compare results in PKR-knockout vs. wild-type cells to isolate inhibitor effects .

Q. What are the key challenges in translating this compound findings from in vitro to in vivo models?

  • Cellular context : PKR’s role in innate immunity varies across tissues; use organoid or transgenic mouse models to mimic human pathophysiology .
  • Dosing optimization : Account for pharmacokinetic differences (e.g., blood-brain barrier penetration in neurotropic viruses) using LC-MS/MS for tissue-specific quantification .

Advanced Research Questions

Q. How can contradictory data on this compound efficacy across studies be resolved?

Contradictions often arise from:

  • Variability in cellular stress conditions (e.g., oxidative stress vs. viral load). Standardize culture conditions using hypoxia chambers or viral titer quantification .
  • Assay endpoints : Use multiplexed readouts (e.g., RNA-seq for interferon-stimulated genes + Western blot for PKR activation) to capture multidimensional effects .
  • Meta-analysis frameworks : Apply PRISMA guidelines to aggregate data across studies and identify confounding variables .

Q. What methodological considerations are critical for dose-response studies of PKR inhibitors?

  • Non-linear dynamics : Use Hill slope models to account for allosteric inhibition or cooperative binding .
  • Temporal resolution : Time-course experiments (e.g., 0–24 hr post-treatment) reveal transient vs. sustained inhibition .
  • Replication strategy : Follow MIQE guidelines for qPCR-based assays (e.g., inclusion of inhibition controls and reference genes) .

Q. How can systems biology approaches improve understanding of this compound off-target effects?

  • Network pharmacology : Map PKR interactomes (e.g., STRING database) to predict off-target kinases or immune pathways .
  • Multi-omics integration : Combine phosphoproteomics (to identify kinase substrates) and transcriptomics (to assess interferon responses) .
  • Machine learning : Train models on high-content screening data to prioritize inhibitors with minimal polypharmacology .

Methodological Frameworks

  • PICO/PECO : Structure research questions around Population (cell type/virus), Intervention (inhibitor), Comparison (wild-type vs. knockout), and Outcome (e.g., viral titer reduction) .
  • FINER criteria : Ensure questions are Feasible (e.g., access to BSL-2 labs for viral studies), Novel (e.g., unexplored PKR-HSV interactions), and Ethical (e.g., animal use justification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.